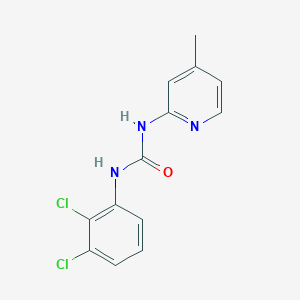
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea (DCMU) is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1954 and has been widely used in agriculture to control weeds. DCMU has also been studied for its potential applications in scientific research.
作用机制
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea binds to the QB site in PSII, which is located on the luminal side of the thylakoid membrane. This site is responsible for the transfer of electrons from plastoquinone to the cytochrome b6f complex. By blocking this site, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea prevents the transfer of electrons and inhibits photosynthesis.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits photosynthesis, which can lead to reduced growth and yield in crops. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also induces oxidative stress and can cause damage to the chloroplast membrane. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have toxic effects on aquatic organisms.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful tool for studying photosynthesis in plants. It is a potent inhibitor of PSII and can be used to block photosynthesis in a controlled manner. However, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also has limitations. It is toxic to many organisms and can have unintended effects on plant physiology. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is not selective for PSII and can inhibit other enzymes that use plastoquinone as a substrate.
未来方向
There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more selective inhibitors of PSII. Another area of interest is the use of N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea in combination with other herbicides to improve weed control. Additionally, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea may have applications in the development of new drugs for the treatment of diseases such as cancer, where inhibition of photosynthesis could be a useful therapeutic strategy.
合成方法
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized through a multistep process starting with 2,3-dichlorophenyl isocyanate and 4-methyl-2-pyridinyl amine. The reaction proceeds through a condensation reaction to yield N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea.
科学研究应用
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been used in scientific research to study photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea blocks the transfer of electrons from water to plastoquinone, which leads to a buildup of electrons in PSII and ultimately inhibits photosynthesis.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-16-11(7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWVVZFSIXSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)
![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)
![3-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5376410.png)
![6-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5376412.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5376422.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)
![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)
![6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5376455.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376456.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)